molecular formula C16H22N2O B2599394 N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide CAS No. 930448-49-0

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide

Numéro de catalogue: B2599394
Numéro CAS: 930448-49-0
Poids moléculaire: 258.365
Clé InChI: GAQOZOGWSOAARH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C16H22N2O It is characterized by the presence of a piperidine ring conjugated to a benzyl group and a cyclopropanecarboxamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide typically involves the reaction of 1-benzylpiperidine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(1-benzylpiperidin-4-yl)cyclopropanecarboxylic acid.

    Reduction: Formation of N-(1-benzylpiperidin-4-yl)cyclopropanemethanol.

    Substitution: Formation of N-(1-alkylpiperidin-4-yl)cyclopropanecarboxamide derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Opioid Receptor Agonism
N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide exhibits significant activity as an agonist at opioid receptors, particularly the mu-opioid receptor. This property suggests its potential utility in pain management therapies similar to other opioid analgesics, including fentanyl derivatives. Research indicates that this compound may provide effective analgesia while potentially exhibiting a distinct side effect profile compared to existing opioids.

Sigma Receptor Affinity
Studies have shown that derivatives of N-(1-benzylpiperidin-4-yl) compounds possess varying affinities for sigma receptors, specifically sigma1 and sigma2. For instance, the parent compound N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrated high selectivity for sigma1 receptors (Ki values of 3.90 nM) and moderate affinity for sigma2 receptors (Ki values around 240 nM). This receptor interaction is essential for understanding the compound's broader pharmacological effects and potential therapeutic applications .

Potential Applications in Pain Management

Analgesic Development
Given its structural similarities to known analgesics, this compound serves as a promising lead compound for developing novel analgesics. Its agonistic action at opioid receptors positions it as a candidate for further exploration in pain relief formulations, potentially offering alternatives to current opioid medications that are associated with high addiction risks.

Research on Side Effects
Ongoing studies aim to elucidate the side effect profiles of this compound compared to traditional opioids. Understanding these differences is crucial for advancing its application in clinical settings, particularly in minimizing adverse effects such as respiratory depression and dependency.

Comparative Analysis with Other Compounds

To highlight the unique properties of this compound, a comparison with other structurally related compounds is essential. The following table summarizes key characteristics:

Compound NameMu-opioid Receptor ActivitySigma Receptor Affinity (Sigma1/Sigma2)Notable Features
This compoundHighHigh/ModeratePotential analgesic with unique profile
N-(1-benzylpiperidin-4-yl)phenylacetamideModerateHigh/ModerateStrong sigma1 selectivity
FentanylVery HighLowHigh potency but significant side effects

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of N-(1-benzylpiperidin-4-yl) derivatives:

  • Study on Opioid Receptors : Research focused on the interactions of these compounds with mu-opioid receptors has shown promising results in terms of potency and efficacy, suggesting that modifications in their chemical structure can lead to enhanced therapeutic profiles.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies involving N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives provided insights into how structural changes influence receptor binding affinities, guiding future synthesis of more effective analgesics .

Mécanisme D'action

The mechanism of action of N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)cyclopropanecarboxylic acid
  • N-(1-benzylpiperidin-4-yl)cyclopropanemethanol
  • N-(1-alkylpiperidin-4-yl)cyclopropanecarboxamide derivatives

Uniqueness

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, benzyl group, and cyclopropanecarboxamide moiety makes it a versatile compound for various applications in research and industry.

Activité Biologique

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N2OC_{15}H_{20}N_2O. The structure features a cyclopropane ring attached to a benzylpiperidine moiety, which is crucial for its interaction with biological targets.

Receptor Affinity

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant affinity for sigma receptors. A study evaluated a series of related compounds and found that N-(1-benzylpiperidin-4-yl)phenylacetamide showed high selectivity for sigma1 receptors with a Ki value of 3.90 nM, while displaying lower affinity for sigma2 receptors (Ki = 240 nM) . This selectivity suggests potential applications in modulating sigma receptor activity, which is implicated in various neuropsychiatric conditions.

The activity of this compound may involve the modulation of neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine pathways. As a triple reuptake inhibitor, it could enhance the availability of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms associated with mood disorders and anxiety .

Study on Antidepressant Activity

A recent study investigated the antidepressant-like effects of this compound in rodent models. The compound was administered in various doses, and behavioral assessments were conducted using the forced swim test and tail suspension test. Results indicated that higher doses significantly reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs .

Neuroprotective Effects

Another area of research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro studies using primary neuronal cultures demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .

Data Summary Table

Study Findings Receptor Affinity Potential Applications
Study 1Antidepressant-like effects in rodentsHigh affinity for sigma1 receptorsTreatment of depression
Study 2Neuroprotective against oxidative stressModerate affinity for serotonin transportersNeuroprotection in neurodegenerative diseases

Propriétés

IUPAC Name

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(14-6-7-14)17-15-8-10-18(11-9-15)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQOZOGWSOAARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.